Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
Description
Nomenclature and Structural Characteristics
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions and carries the Chemical Abstracts Service registry number 255390-15-9. The compound represents the hydrochloride salt form of ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate, which itself bears the Chemical Abstracts Service number 246547-26-2. Alternative nomenclature includes ethyl 4-aminooxane-4-carboxylate hydrochloride, reflecting the systematic naming of the tetrahydropyran ring as oxane.
The molecular formula of the hydrochloride salt is C8H16ClNO3, with a corresponding molecular weight of 209.67 grams per mole. The free base form exhibits the molecular formula C8H15NO3 and molecular weight of 173.21 grams per mole. The structural architecture centers around a six-membered tetrahydropyran ring system, which constitutes a saturated heterocyclic framework containing one oxygen atom within the ring structure.
The compound's structural complexity is further defined by the presence of an amino group positioned at the 4-carbon of the tetrahydropyran ring, along with an ethyl carboxylate substituent at the same carbon position. This unique substitution pattern creates a quaternary carbon center that contributes significantly to the compound's chemical reactivity and biological activity profile. The International Chemical Identifier for the hydrochloride form is recorded as 1S/C8H15NO3.ClH/c1-2-12-7(10)8(9)3-5-11-6-4-8;/h2-6,9H2,1H3;1H, providing a standardized representation of its molecular connectivity.
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C8H15NO3 | C8H16ClNO3 |
| Molecular Weight | 173.21 g/mol | 209.67 g/mol |
| Chemical Abstracts Service Number | 246547-26-2 | 255390-15-9 |
| Physical Form | Liquid | Solid |
| International Chemical Identifier Key | XYMJJESBEUZDJM-UHFFFAOYSA-N | QUCVMIRLQOMVJY-UHFFFAOYSA-N |
Historical Context and Significance
The development of this compound emerges from broader research initiatives focused on heterocyclic chemistry and the synthesis of bioactive compounds containing tetrahydropyran scaffolds. Historical documentation indicates that tetrahydropyran derivatives have been subjects of extensive investigation due to their prevalence in natural products and their utility as synthetic intermediates. The specific compound under examination represents an evolution in the design of amino acid analogs that incorporate cyclic ether functionalities.
Research into 4-aminotetrahydropyran compounds gained momentum through investigations into their potential pharmaceutical applications, particularly in the development of novel therapeutic agents. Patent literature from 2004 describes comprehensive methodologies for preparing 4-aminotetrahydropyran compounds and their acid salts, indicating sustained industrial and academic interest in this chemical class. These early synthetic approaches established foundational knowledge that continues to inform contemporary research efforts.
The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the broader pyran-containing heterocycle family. Scientific literature demonstrates that pyran derivatives, including both 2H-pyrans and 4H-pyrans, constitute biologically dynamic natural and synthetic products that occupy prominent positions in bioorganic chemistry. The incorporation of amino functionality into the tetrahydropyran scaffold represents a strategic modification that enhances the compound's potential for biological interaction and synthetic utility.
Scope of Academic Research
Contemporary academic research involving this compound spans multiple disciplines, with particular emphasis on organic synthesis, medicinal chemistry, and biochemical applications. Recent investigations have identified the compound as a valuable synthetic intermediate in the preparation of more complex molecular architectures, particularly those intended for pharmaceutical applications.
Research methodologies have evolved to include sophisticated synthetic approaches for accessing 4-aminotetrahydropyran derivatives. Recent patent documentation describes innovative preparation methods that utilize tetrahydropyranone as a starting material, employing reactions with ammonium carbonate and sodium cyanide under controlled temperature conditions. These methodologies demonstrate the compound's accessibility through established synthetic protocols while highlighting opportunities for optimization and scale-up processes.
The compound's research applications extend into the realm of chemical biology, where investigators explore its interactions with biological systems and its potential as a molecular probe. Scientific literature indicates that tetrahydropyran derivatives can serve as substrates or inhibitors in enzymatic reactions, suggesting that this compound may possess similar capabilities. This biochemical relevance positions the compound as a valuable tool for understanding enzyme mechanisms and metabolic pathways.
Recent advances in synthetic methodology have also highlighted the compound's utility in multicomponent reaction strategies, which represent cost-effective approaches to accessing complex heterocyclic structures. These methodologies align with contemporary trends in green chemistry and sustainable synthesis, positioning this compound within the broader context of environmentally conscious chemical research.
Academic research has further investigated the compound's role in the development of substituted pyran derivatives with enhanced biological activities. Studies examining 4-amino-2H-pyran-2-one analogs have revealed structure-activity relationships that inform the design of more potent therapeutic agents. These investigations demonstrate that modifications to the tetrahydropyran scaffold, including the incorporation of amino and ester functionalities present in this compound, can significantly influence biological activity profiles.
Properties
IUPAC Name |
ethyl 4-aminooxane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-12-7(10)8(9)3-5-11-6-4-8;/h2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCVMIRLQOMVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857187 | |
| Record name | Ethyl 4-aminooxane-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255390-15-9 | |
| Record name | Ethyl 4-aminooxane-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Methods
Hydrolysis of 4-Cyanotetrahydropyran-4-carboxylic Acid
- Starting Material: 4-cyanotetrahydropyran-4-carboxylic acid or its derivatives.
- Reaction Conditions: Acidic hydrolysis using inorganic acids such as sulfuric acid, hydrochloric acid, or phosphoric acid.
- Temperature: Typically 20–150°C, preferably 30–130°C.
- Solvent: Water or aqueous acidic medium.
- Outcome: Conversion of the nitrile group to the carboxylic acid functional group.
This hydrolysis step is crucial for producing tetrahydropyran-4-carboxylic acid, which serves as the precursor for esterification and amidation reactions.
Esterification to Ethyl 4-Tetrahydropyran-4-carboxylate
- Reagents: Tetrahydropyran-4-carboxylic acid, ethanol (ethyl alcohol), and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
- Reaction Conditions: Stirring at 20–150°C, preferably 30–130°C.
- Solvent: Ethanol or mixed solvents.
- Process: The acid is reacted with ethanol in the presence of acid catalyst to form the ethyl ester.
- Isolation: After reaction completion, neutralization, extraction, filtration, concentration, and purification by recrystallization or chromatography.
This step yields ethyl 4-tetrahydropyran-4-carboxylate as an intermediate for further functionalization.
Conversion to 4-Aminotetrahydro-2H-pyran-4-carboxylate
Two main synthetic routes are employed:
Reductive Amination or Catalytic Hydrogenation
- Starting Material: Nitro or nitrile precursors of the tetrahydropyran carboxylate.
- Catalysts: Palladium on carbon (Pd/C) or other hydrogenation catalysts.
- Reducing Agents: Hydrogen gas or sodium cyanoborohydride for reductive amination.
- Conditions: pH 6–8, temperature 50–80°C.
- Outcome: Reduction of nitro or nitrile groups to primary amine, yielding 4-aminotetrahydro-2H-pyran-4-carboxylate.
- Purification: Recrystallization from ethanol/water or reverse-phase HPLC.
This method is favored for its selectivity and scalability in industrial applications.
Amidation via Halogenated Intermediates
- Step 1: Halogenation of the tetrahydropyran-4-carboxylic acid or ester using halogenating agents such as thionyl chloride or oxalyl chloride to form acid halides.
- Step 2: Reaction of the acid halide with ammonia or amine sources to form the amide intermediate, which can be further reduced to the amine.
- Reaction Conditions: Temperature 20–150°C; solvents like dichloromethane or tetrahydrofuran; bases such as triethylamine to neutralize generated acids.
- Purification: Standard methods including extraction, crystallization, and chromatography.
This two-step halogenation-amidation approach allows for controlled synthesis of amide intermediates that lead to the target amine compound.
Formation of Hydrochloride Salt
- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in solvents such as water or DMSO.
- Heating (around 37°C) and sonication improve solubility and salt formation.
- The hydrochloride salt form improves aqueous solubility (>50 mg/mL at 25°C) and stability for storage and biological applications.
Summary Table of Preparation Steps and Conditions
| Step | Starting Material | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |
|---|---|---|---|---|---|
| Hydrolysis | 4-cyanotetrahydropyran-4-carboxylic acid | Acid (H2SO4, HCl, H3PO4) | 20–150 | Water or aqueous acid | Converts nitrile to acid |
| Esterification | Tetrahydropyran-4-carboxylic acid | Ethanol + acid catalyst (H2SO4, p-TsOH) | 20–150 | Ethanol | Forms ethyl ester |
| Halogenation (optional) | Tetrahydropyran-4-carboxylic acid/ester | Thionyl chloride, oxalyl chloride | 20–150 | DCM, THF | Forms acid halide intermediate |
| Amidation (if halogenated) | Acid halide | Ammonia or amine + base (triethylamine) | 20–150 | DCM, THF | Forms amide intermediate |
| Reduction/Reductive Amination | Nitro/nitrile precursor or amide | Pd/C + H2 or NaCNBH3 | 50–80 | Ethanol, water | Converts to amine |
| Salt Formation | Free amine | HCl | 25–37 | Water, DMSO | Forms hydrochloride salt |
Research Findings and Optimization Notes
- Reaction Yields: Hydrogenation and reductive amination typically achieve yields between 60–85%, depending on catalyst loading and reaction time.
- Reaction Monitoring: Kinetic studies with in situ FTIR can identify rate-limiting steps in amidation and hydrogenation, allowing optimization of temperature and catalyst amounts.
- Purification: Recrystallization from ethanol/water mixtures or chromatographic techniques ensure >97% purity of the hydrochloride salt.
- Stability: Hydrochloride salt exhibits enhanced stability at -20°C (1 month) and -80°C (6 months), minimizing degradation.
- Scalability: Use of robust halogenation and amidation steps facilitates scale-up in industrial settings without compromising purity or yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of amino-substituted tetrahydropyran carboxylates. Below is a comparative analysis with structurally or functionally related molecules:
Key Differences
- Bioactivity: Unlike H-7 hydrochloride, which targets protein kinases, this compound lacks direct therapeutic activity and is primarily a synthetic intermediate .
- Synthetic Complexity : Compared to morpholine derivatives (e.g., 4-(2-chloroethyl)morpholine hydrochloride), the tetrahydropyran core requires more intricate cyclization steps, often involving acetonitrile-based solvent systems and catalysts like acetyl chloride .
Biological Activity
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride (ETAP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its molecular structure, characterized by a tetrahydropyran ring with an amino group and a carboxylate moiety, allows for various interactions with biological macromolecules, particularly enzymes and receptors. This article delves into the biological activity of ETAP, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
ETAP has the following molecular formula: CHClNO. The compound features a six-membered cyclic structure that includes both an amino group and a carboxylate, which are critical for its biological activity. The presence of these functional groups enhances its ability to form hydrogen bonds and interact with various biomolecules.
The biological activity of ETAP is primarily attributed to its role as an enzyme inhibitor or modulator . Preliminary studies suggest that it may influence several biochemical pathways by interacting with specific enzymes. The amino group facilitates the formation of hydrogen bonds with enzyme active sites, potentially altering enzymatic activity and influencing metabolic processes.
Biological Activities
Research indicates that ETAP exhibits several notable biological activities:
- Enzyme Inhibition : ETAP has been studied for its potential to inhibit specific enzymes, which could lead to therapeutic effects in various diseases.
- Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
- Antiproliferative Effects : Initial investigations have shown that ETAP may possess cytotoxic properties against certain cancer cell lines, suggesting potential applications in oncology .
Comparative Analysis
To better understand ETAP's unique properties, it can be compared to similar compounds. The following table summarizes key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate | Contains additional dimethyl substituents | Enhanced steric properties and reactivity |
| Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate | Contains a cyano group instead of an amino group | Different reactivity due to the cyano functionality |
| 4-Aminotetrahydro-2H-pyran-4-carboxylic acid | Lacks ethyl ester functionality | More polar due to carboxylic acid group |
ETAP's combination of an amino group and a carboxylate moiety on the tetrahydropyran ring provides distinct reactivity patterns that differentiate it from other compounds in its class.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
